 
            | REACTION_CXSMILES | [Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.C(C1C=C[NH+]=CC=1)C1C=CC=CC=1.C(C1C=C[NH+]=CC=1)C1C=CC=CC=1.[C:36]1([C:42]2[CH:49]=[CH:48][C:45]([CH2:46][OH:47])=[CH:44][CH:43]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.C(OCC)C.CCCCCC>ClCCl>[C:36]1([C:42]2[CH:43]=[CH:44][C:45]([CH:46]=[O:47])=[CH:48][CH:49]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1.2| | 
| Name | 
                                                                                    
                                                                                                                                                                            4-benzylpyridinium dichromate                                                                                                                                                                     | 
| Quantity | 
                                                                                    65 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].C(C1=CC=CC=C1)C1=CC=[NH+]C=C1.C(C1=CC=CC=C1)C1=CC=[NH+]C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    54 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C1=CC=C(CO)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    400 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            mixture                                                                                                                                                                     | 
| Quantity | 
                                                                                    600 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CCCCCC                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction mixture is stirred for 2 hours at room temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                After stirring for 30 minutes                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the mixture is filtered                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic phase is dried over magnesium sulphate                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |